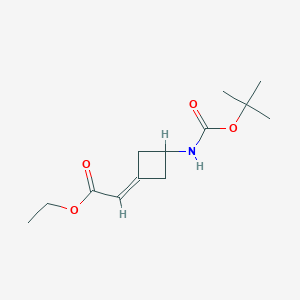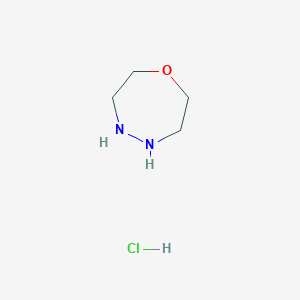![molecular formula C12H20ClNO B1433392 [2-(3-Methylbutoxy)phenyl]methanamine hydrochloride CAS No. 1803607-12-6](/img/structure/B1433392.png)
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride
Descripción general
Descripción
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, 2-(3-methylbutoxy)benzylamine hydrochloride. It is a white crystalline solid that is soluble in water and has a molecular weight of 227.72 g/mol.
Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and their applications in cellular imaging and photocytotoxicity under red light explored. These complexes have shown unprecedented photocytotoxicity in various cell lines by inducing apoptosis through the generation of reactive oxygen species. They have also demonstrated the ability to be ingested in the nucleus of HeLa and HaCaT cells, suggesting their potential in cancer treatment and diagnostic imaging (Basu et al., 2014).
Catalytic Applications
Compounds derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for their catalytic applications, showing good activity and selectivity. Such research indicates the potential use of related compounds in catalysis, which could be applicable in synthetic chemistry and industrial processes (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes involving modified dipicolylamines and phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine (among others) have been studied for their uptake in cancer cells and remarkable photocytotoxicity. The research highlights the significant uptake and phototoxic effects of these complexes in cancer treatment, demonstrating the therapeutic potential of such compounds (Basu et al., 2015).
Mechanistic Insights into Chemical Reactions
Studies on the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate have provided insights into the synthesis of 1,4-Benzodiazepine-2,5-diones. This research offers valuable information on the interactions and process dynamics, potentially guiding the synthesis of related compounds for pharmaceutical applications (Zhou & Li, 2019).
Synthesis of Novel Compounds
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives highlights the chemical versatility and potential applications of related compounds in the development of new materials or drugs. This research emphasizes the importance of developing novel synthetic routes for complex organic compounds (Zhou et al., 2013).
Propiedades
IUPAC Name |
[2-(3-methylbutoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13;/h3-6,10H,7-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJNXPPVUEIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride | |
CAS RN |
1803607-12-6 | |
| Record name | [2-(3-methylbutoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)




![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)

![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)




![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)
